2,4-二溴-6-(叔丁基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

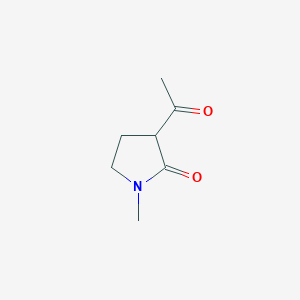

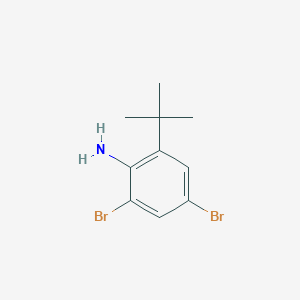

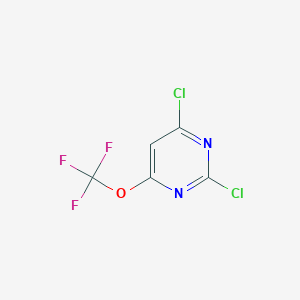

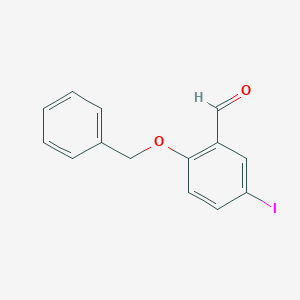

2,4-Dibromo-6-(tert-butyl)aniline is a brominated aniline derivative with tert-butyl groups, which are known to influence the chemical reactivity and physical properties of the molecule. The presence of bromine atoms on the aromatic ring makes it a potential intermediate for various chemical syntheses, particularly in the field of agrochemicals and pharmaceuticals.

Synthesis Analysis

The synthesis of brominated anilines can be achieved through different methods. One approach involves the selective reduction of nitrobenzene derivatives followed by bromination, as demonstrated in the preparation of 2-(tert-butyl-NNO-azoxy)aniline and its subsequent bromination to yield para-bromo- and ortho, para-dibromoanilines . Another method includes the acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite is used as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation, which could potentially be adapted for the synthesis of 2,4-dibromo-6-(tert-butyl)aniline .

Molecular Structure Analysis

The molecular structure of related compounds, such as (RS)-N-tert-butyl-2-anilino-3,3-dimethylbutanamide, has been determined through X-ray crystallography, revealing the spatial arrangement of the tert-butyl group and its influence on the overall molecular conformation . This information is crucial for understanding the steric effects that tert-butyl groups may have on the reactivity of 2,4-dibromo-6-(tert-butyl)aniline.

Chemical Reactions Analysis

Brominated anilines can undergo various chemical reactions, including substitutions and chain elongations. For instance, (R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, a related brominated compound, is used for substitutions at the side-chain carbon atom, followed by reductive debromination and double-bond hydrogenation . These reactions are indicative of the potential transformations that 2,4-dibromo-6-(tert-butyl)aniline could undergo, such as nucleophilic substitution reactions where the bromine atoms are replaced by other groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated anilines are influenced by the presence of tert-butyl groups and the position of bromine atoms on the aromatic ring. The electro-oxidation of anilines, including those with tert-butyl groups, has been studied, showing that they can be oxidized to stable radical cations . This electrochemical behavior is important for understanding the redox properties of 2,4-dibromo-6-(tert-butyl)aniline and its potential applications in electronic materials or as a synthetic intermediate in redox reactions.

科学研究应用

聚合催化剂

类似于2,4-二溴-6-(叔丁基)苯胺的化合物已被用作配体,在合成和结构表征镍(II)和钯(II)二亚胺配合物中发挥作用。这些配合物显示出有望作为烯烃聚合催化剂的性质,为了解它们的聚合行为和在创造新的聚合材料中的潜在应用提供了见解 (Schmid et al., 2001)。

电致变色器件

含有类似于上述化合物的单元的三苯胺基共聚物已被开发用于电致变色电池,包括在纺织品和塑料电致变色器件中的应用。这些聚合物在常见有机溶剂中具有优异的溶解性,适用于喷涂膜沉积,这对于电致变色器件的组装至关重要 (Beaupré et al., 2006)。

分子内和分子间相互作用

对生物活性氨基酚的分子内和分子间相互作用的研究,包括2,4-二溴-6-(叔丁基)苯胺衍生物,已利用傅立叶变换红外光谱方法。这项工作提供了关于这些化合物在溶液和固态中行为的见解,突出了氢键和其他分子相互作用在定义它们的性质中的重要性 (Bel′kov et al., 2008)。

不支持的U–Fe键合合成

通过钯介导的交叉偶联反应对某些二溴-p-联苯化合物进行氨基化,导致形成不支持的铀-铁(U–Fe)键合,展示了该复合物在合成具有独特化学性质的新材料方面的潜力 (Fortier et al., 2017)。

传感应用中的选择性结合

含有类似于2,4-二溴-6-(叔丁基)苯胺中叔丁基基团的calix[6]crown-4衍生物的自组装单分子层已被研究其对苯胺的选择性结合性能。这种选择性结合能力指向了在化学传感和分子识别技术中的应用 (Zhang & Echegoyen, 2004)。

安全和危害

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

属性

IUPAC Name |

2,4-dibromo-6-tert-butylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br2N/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSNBOTYWWDTTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)Br)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)

![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)